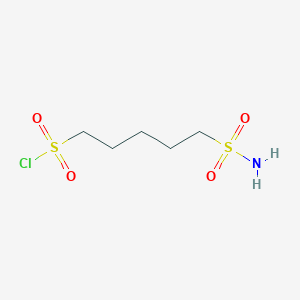

5-Sulfamoylpentane-1-sulfonyl chloride

Beschreibung

Sulfonyl chlorides are a class of organosulfur compounds characterized by the functional group −SO₂Cl. These compounds are pivotal in organic synthesis, serving as electrophilic reagents for introducing sulfonamide or sulfonate groups.

Eigenschaften

IUPAC Name |

5-sulfamoylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClNO4S2/c6-12(8,9)4-2-1-3-5-13(7,10)11/h1-5H2,(H2,7,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVPMJXXTQASSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)N)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Sulfamoylpentane-1-sulfonyl chloride typically involves the reaction of 5-aminopentane-1-sulfonic acid with thionyl chloride. The reaction is carried out under controlled conditions to ensure the complete conversion of the starting material to the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

5-Aminopentane-1-sulfonic acid+Thionyl chloride→5-Sulfamoylpentane-1-sulfonyl chloride+By-products

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Sulfamoylpentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrogen chloride.

Reduction: It can be reduced to form sulfamoylpentane derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfamoylpentane derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Sulfamoylpentane-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It is used in the development of sulfonamide-based drugs, which have antibacterial and antifungal properties.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 5-Sulfamoylpentane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following sulfonyl chlorides share structural or functional similarities with 5-Sulfamoylpentane-1-sulfonyl chloride , enabling a comparative analysis:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Comparative Insights

Structural Complexity and Reactivity :

- 5-Methoxy-3-methylpentane-1-sulfonyl chloride () features a branched alkyl chain with methoxy and methyl groups, reducing steric hindrance and enhancing solubility in polar solvents. Its primary use in drug impurity standards highlights its stability under analytical conditions .

- 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () incorporates an aromatic core with a chlorinated amide side chain, enabling nucleophilic aromatic substitution and peptide coupling. This design supports its role in advanced material synthesis .

- This compound (hypothetical) would combine a linear alkyl chain with a sulfamoyl group (−SO₂NH₂), likely increasing hydrophilicity and reactivity toward amines, alcohols, or thiols.

Applications: Methoxy/Methyl Variant: Used in biopharmaceutical quality control due to predictable chromatographic behavior . Chloropentanamido-Benzene Variant: Favored in polymer and covalent organic framework (COF) synthesis due to its bifunctional reactivity . Sulfamoyl Variant: Potential applications could include prodrug synthesis (via sulfonamide formation) or crosslinkers in hydrogels.

Biologische Aktivität

5-Sulfamoylpentane-1-sulfonyl chloride (CAS No. 2059931-63-2) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its sulfonyl chloride functional group, which is known to participate in various chemical reactions, making it a valuable intermediate in medicinal chemistry. This article provides an overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₀ClN₃O₂S₂ |

| Molecular Weight | 227.72 g/mol |

| Solubility | Soluble in polar solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The sulfonamide moiety can inhibit the activity of certain enzymes, particularly those involved in bacterial folic acid synthesis, leading to bacteriostatic effects.

- Binding Affinity : The compound has been shown to bind to specific receptors and proteins, modulating their activity and influencing various signaling pathways.

Biological Applications

This compound has potential applications in several areas:

- Antimicrobial Agents : Due to its structural similarity to known sulfonamide antibiotics, it may exhibit antibacterial properties against a range of pathogens.

- Drug Development : It serves as a precursor for synthesizing more complex molecules with enhanced biological activity.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound in various experimental settings:

- Antibacterial Activity : In vitro assays demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established sulfonamide antibiotics, indicating potential therapeutic relevance .

- Mechanistic Studies : Research involving enzyme assays revealed that this compound effectively inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate metabolism. This inhibition was confirmed through kinetic studies, showing competitive inhibition with respect to para-aminobenzoic acid (PABA) .

- Cellular Studies : Cellular assays indicated that the compound can induce apoptosis in certain cancer cell lines, suggesting potential applications in oncology. Flow cytometry analysis showed increased levels of annexin V-positive cells upon treatment with the compound .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other sulfonamide derivatives is useful:

| Compound | Antibacterial Activity | Mechanism of Action |

|---|---|---|

| Sulfamethoxazole | High | Inhibition of DHPS |

| Sulfanilamide | Moderate | Inhibition of DHPS |

| This compound | High | Inhibition of DHPS and apoptosis induction |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.